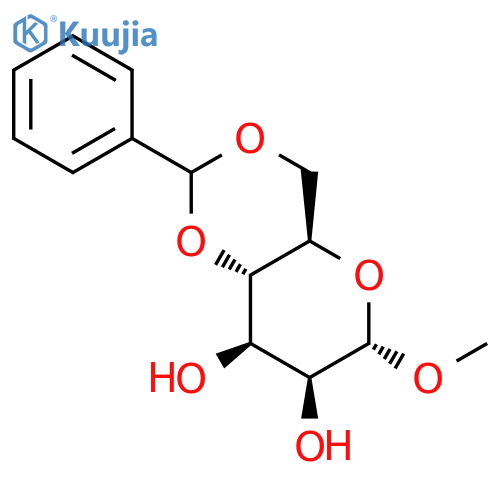

Cas no 4148-58-7 (Methyl 4,6-O-Benzylidene-a-D-mannopyranoside)

Methyl 4,6-O-Benzylidene-a-D-mannopyranoside 化学的及び物理的性質

名前と識別子

-

- a-D-Mannopyranoside, methyl4,6-O-(phenylmethylene)-

- Methyl 4,6-O-Benzylidene-α-D-mannopyranoside

- (4aR,6S,7S,8R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

- Methyl 4,6-O-Benzyli

- METHYL 4,6-O-BENZYLIDENE-A-D-MANNOPYRANOSIDE

- Methyl 4,6-O-benzylidene-alpha-D-mannopyranoside

- α-D-Mannopyranoside, methyl 4,6-O-(phenylmethylene)-

- Methyl 4,6-O-BenzylideneMannopyranoside

- (4AR,6S,7S,8R,8aS)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

- VVSWDMJYIDBTMV-ZWVDJKGDSA-N

- Methyl-4,6-O-benzyliden-alpha-D-mannopyranoside

- AKOS027326973

- (2R,4AR,6S,7S,8R,8aS)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

- Methyl 4,6-O-Benzylidene-

- MFCD00211087

- W-202708

- CS-0452264

- METHYL4,6-O-BENZYLIDENE-A-D-MANNOPYRANOSIDE

- 65530-26-9

- SCHEMBL6438852

- CYTIDINE5-DIPHOSPHOCHOLINE

- 4148-58-7

- A-D-mannopyranoside

- Methyl 4,6-O-(Phenylmethylene)-?-D-mannopyranoside; Methyl 4,6-O-Benzylidenemannopyranoside; NSC 170162;

- Methyl 4,6-O-Benzylidene-a-D-mannopyranoside

-

- インチ: InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11+,12-,13?,14+/m1/s1

- InChIKey: VVSWDMJYIDBTMV-ZWVDJKGDSA-N

- ほほえんだ: CO[C@@H]1[C@H]([C@H]([C@H]2[C@@H](COC(C3=CC=CC=C3)O2)O1)O)O

計算された属性

- せいみつぶんしりょう: 282.11000

- どういたいしつりょう: 282.11

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 319

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 77.4A^2

じっけんとくせい

- ゆうかいてん: 141-143°C

- PSA: 77.38000

- LogP: 0.19370

Methyl 4,6-O-Benzylidene-a-D-mannopyranoside セキュリティ情報

Methyl 4,6-O-Benzylidene-a-D-mannopyranoside 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl 4,6-O-Benzylidene-a-D-mannopyranoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522931-5g |

(4AR,6S,7S,8R,8aS)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

4148-58-7 | 98% | 5g |

¥7776.00 | 2024-05-14 | |

| TRC | M291500-5g |

Methyl 4,6-O-Benzylidene-a-D-mannopyranoside |

4148-58-7 | 5g |

$ 489.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-211865-1 g |

Methyl 4,6-O-Benzylidene-α-D-mannopyranoside, |

4148-58-7 | ≥98% | 1g |

¥2,557.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-211865-1g |

Methyl 4,6-O-Benzylidene-α-D-mannopyranoside, |

4148-58-7 | ≥98% | 1g |

¥2557.00 | 2023-09-05 | |

| A2B Chem LLC | AF70040-500mg |

Methyl 4,6-o-benzylidene-a-d-mannopyranoside |

4148-58-7 | Min. 98% [1H-NMR] | 500mg |

$218.00 | 2023-12-30 | |

| Chemenu | CM410581-5g |

Methyl 4,6-O-benzylidene-a-D-mannopyranoside |

4148-58-7 | 95%+ | 5g |

$*** | 2023-05-30 | |

| Chemenu | CM410581-1g |

Methyl 4,6-O-benzylidene-a-D-mannopyranoside |

4148-58-7 | 95%+ | 1g |

$*** | 2023-05-30 | |

| A2B Chem LLC | AF70040-5g |

Methyl 4,6-o-benzylidene-a-d-mannopyranoside |

4148-58-7 | 5g |

$1850.00 | 2023-12-30 | ||

| A2B Chem LLC | AF70040-1g |

Methyl 4,6-o-benzylidene-a-d-mannopyranoside |

4148-58-7 | ≥98% | 1g |

$372.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522931-1g |

(4AR,6S,7S,8R,8aS)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

4148-58-7 | 98% | 1g |

¥2419.00 | 2024-05-14 |

Methyl 4,6-O-Benzylidene-a-D-mannopyranoside 関連文献

-

Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

Methyl 4,6-O-Benzylidene-a-D-mannopyranosideに関する追加情報

Methyl 4,6-O-Benzylidene-a-D-Mannopyranoside: A Comprehensive Overview

Methyl 4,6-O-Benzylidene-a-D-Mannopyranoside (CAS No. 4148-58-7) is a specialized carbohydrate derivative with significant applications in various fields, including pharmaceuticals, food additives, and cosmetics. This compound is derived from a-D-mannopyranoside, a naturally occurring sugar derivative, and undergoes a specific chemical modification to form the benzylidene derivative. The structure of Methyl 4,6-O-Benzylidene-a-D-Mannopyranoside is characterized by the presence of a benzylidene group at the 4 and 6 positions of the mannopyranoside ring, which imparts unique chemical and physical properties to the molecule.

The synthesis of Methyl 4,6-O-Benzylidene-a-D-Mannopyranoside involves a multi-step process that typically includes protection of the hydroxyl groups on the mannose ring followed by selective alkylation or acylation. The benzylidene group is introduced through a condensation reaction with benzaldehyde in the presence of an acid catalyst. This reaction not only stabilizes the ring structure but also enhances the compound's solubility and bioavailability. Recent studies have shown that this compound exhibits excellent stability under various pH conditions, making it suitable for use in aqueous environments.

One of the most promising applications of Methyl 4,6-O-Benzylidene-a-D-Mannopyranoside is in the field of drug delivery systems. Researchers have demonstrated that this compound can serve as an effective carrier for hydrophobic drugs due to its amphiphilic nature. The benzylidene group provides hydrophobicity, while the sugar moiety ensures biocompatibility and controlled drug release. In a recent study published in Journal of Controlled Release, scientists reported that this compound could encapsulate anti-cancer drugs with high efficiency and deliver them to target cells with minimal systemic toxicity.

In addition to its pharmaceutical applications, Methyl 4,6-O-Benzylidene-a-D-Mannopyranoside has gained attention in the food industry as a potential stabilizer and emulsifier. Its ability to form stable emulsions under high shear stress has been validated in several experiments conducted by food scientists at leading universities. A study published in Food Hydrocolloids highlighted its superior performance compared to traditional emulsifiers like lecithin and gum arabic.

The cosmetic industry has also explored the use of Methyl 4,6-O-Benzylidene-a-D-Mannopyranoside as a humectant and skin conditioning agent. Its unique molecular structure allows it to retain moisture effectively while providing a smooth texture to skincare products. Recent clinical trials have shown that formulations containing this compound exhibit enhanced skin penetration and improved efficacy compared to conventional moisturizers.

From an environmental perspective, Methyl 4,6-O-Benzylidene-a-D-Mannopyranoside has been evaluated for its biodegradability and eco-friendliness. Studies conducted under simulated environmental conditions indicate that this compound degrades efficiently under aerobic conditions without releasing harmful byproducts. This makes it an attractive alternative to synthetic polymers that are often associated with environmental pollution.

In conclusion, Methyl 4,6-O-Benzylidene-a-D-Mannopyranoside (CAS No. 4148-58-7) is a versatile compound with diverse applications across multiple industries. Its unique chemical structure and favorable properties make it an ideal candidate for advanced drug delivery systems, food additives, and cosmetic formulations. As research continues to uncover new potential uses for this compound, it is expected to play an increasingly important role in both scientific and industrial settings.

4148-58-7 (Methyl 4,6-O-Benzylidene-a-D-mannopyranoside) 関連製品

- 135861-56-2((1R)-1-((4R,4aR,8aS)-2,6-Bis(3,4-dimethylphenyl)tetrahydro-1,3dioxino5,4-d1,3dioxin-4-yl)ethane-1,2-diol)

- 10310-32-4((3R,4R,5R)-4-benzyloxy-5-[(1R)-1,2-dibenzyloxyethyl]-2-ethoxy-tetrahydrofuran-3-ol)

- 1393547-50-6(4-Bromo-6-iodopyridine-2-sulfonyl chloride)

- 123637-77-4(6-(bromomethyl)-2-chloroquinoline)

- 900641-35-2(1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, 5,7-dimethyl-α-(2-methylpropyl)-)

- 2229424-27-3(3-(4-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid)

- 73075-45-3(7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride)

- 860301-38-8(1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine)

- 2185317-46-6(2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine)

- 2229687-53-8(5-(4-fluorophenyl)-2-methoxypent-4-enoic acid)